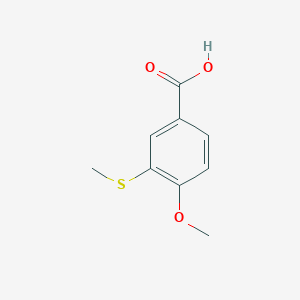

4-Methoxy-3-(methylthio)benzoic acid

Vue d'ensemble

Description

4-Methoxy-3-(methylthio)benzoic acid (MMBA) is an organic compound that has been studied for its potential applications in various scientific fields. MMBA is a derivative of benzoic acid and is composed of a methylthio group attached to the benzene ring. MMBA has been found to have a range of properties that make it a promising compound for research and development.

Applications De Recherche Scientifique

Reduction of Cisplatin Nephrotoxicity

Administration of 4-Methoxy-3-(methylthio)benzoic acid has been shown to reduce nephrotoxicity caused by cisplatin, a chemotherapy drug, in rats. This suggests potential therapeutic applications in protecting kidney function during cancer treatment .

Mutation Prevention in Bacteria

The compound prevents DNA binding and mutation induction in Escherichia coli K12, indicating its use in research related to genetic stability and mutation prevention mechanisms .

Inhibitor Design for HIV Treatment

It is utilized in the de novo design of small molecule inhibitors targeting the LEDGF/p75-HIV integrase interaction, which is a crucial step in HIV replication. This points towards its role in developing new antiviral drugs .

Chemical Analysis and Structure Determination

The structural analysis of 4-Methoxy-3-(methylthio)benzoic acid has been carried out using powder X-ray diffraction (PXRD), which shows its importance in the field of crystallography and material science .

Research Grade Applications

As a research-grade chemical, it is used across various life science research solutions, including chromatography, mass spectrometry, analytical chemistry, biopharma production, and advanced battery science .

Propriétés

IUPAC Name |

4-methoxy-3-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLIRIKNLSNYOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452132 | |

| Record name | 4-Methoxy-3-methylsulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-(methylthio)benzoic acid | |

CAS RN |

87346-53-0 | |

| Record name | 4-Methoxy-3-methylsulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]-](/img/structure/B1337438.png)

![4-[(3-Aminopyridin-2-yl)amino]phenol](/img/structure/B1337448.png)

![(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine](/img/structure/B1337449.png)